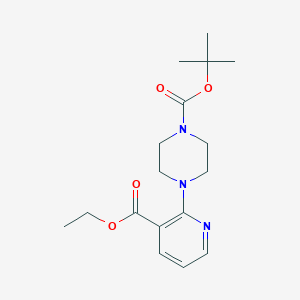

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine

Description

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-yl)-piperazine is a Boc (tert-butoxycarbonyl)-protected piperazine derivative featuring a pyridine ring substituted with an ethoxycarbonyl group at the 3-position. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes and reducing metabolic degradation . The ethoxycarbonyl-pyridinyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of receptor-targeting molecules, enzyme inhibitors, and other bioactive agents .

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-5-23-15(21)13-7-6-8-18-14(13)19-9-11-20(12-10-19)16(22)24-17(2,3)4/h6-8H,5,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHIAIMGSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470090 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900183-95-1 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method employs nucleophilic displacement of a halogen or other leaving group on the pyridine ring by Boc-protected piperazine. The electron-withdrawing ethoxycarbonyl group at the 3-position activates the pyridine’s 2-position for substitution.

Generic Reaction Scheme

Mechanistic Considerations

The ethoxycarbonyl group at C3 withdraws electron density via resonance, enhancing the electrophilicity of C2. The Boc-piperazine acts as a nucleophile, facilitated by the polar aprotic solvent (NMP) and elevated temperature.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

This method leverages palladium catalysis to form the C–N bond between a halogenated pyridine and Boc-piperazine.

Generic Reaction Scheme

Experimental Protocol

Reagents :

-

2-Bromo-3-ethoxycarbonylpyridine

-

tert-Butyl piperazine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc))

-

Xantphos (ligand)

-

Cesium carbonate (CsCO)

-

1,4-Dioxane

Procedure :

-

Mix 2-bromo-3-ethoxycarbonylpyridine (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd(OAc) (5 mol%), Xantphos (10 mol%), and CsCO (2.5 equiv) in dioxane.

-

Heat at 100°C for 12–18 hours under nitrogen.

-

Filter through Celite, concentrate, and purify via chromatography.

Advantages Over SNAr

-

Higher yields due to milder conditions.

-

Tolerates steric hindrance from the ethoxycarbonyl group.

Comparative Analysis of Methods

Critical Considerations

Purification Challenges

-

Column chromatography is essential due to similar polarities of starting materials and product.

-

Reverse-phase HPLC may improve purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine has several notable applications:

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and target specificity. Compounds containing piperazine moieties are often associated with significant biological activities, including potential antimicrobial and anticancer properties .

Biological Studies

Research indicates that this compound may interact with neurotransmitter receptors, which could elucidate its pharmacological effects. Ongoing studies focus on its binding affinity to various biological targets, including enzymes and DNA, suggesting its role in cellular mechanisms .

Chemical Biology

This compound is employed in the design of chemical probes for studying biological pathways and molecular interactions. Its unique structure facilitates investigations into complex biochemical processes .

Industrial Applications

In addition to its research applications, this compound can be used in synthesizing specialty chemicals and materials due to its versatile reactivity .

Antimicrobial Activity

A study explored the antimicrobial properties of piperazine derivatives, including this compound. Results indicated promising activity against various bacterial strains, highlighting its potential as a lead compound for drug development .

Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance binding affinity, paving the way for new antidepressant therapies .

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazine derivatives with varying substituents exhibit distinct physicochemical behaviors. Key comparisons include:

- Solubility and pKa: The ethoxycarbonyl group in the target compound likely improves solubility compared to nitro or formyl substituents, which reduce solubility due to hydrophobic or electron-withdrawing effects . Piperazines with amino groups (e.g., 4-aminophenyl) exhibit higher solubility at physiological pH due to protonation .

Biological Activity

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine (CAS No: 900183-95-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₅N₃O₄

- Molecular Weight : 335.4 g/mol

- Structure : The compound features a piperazine ring substituted with a Boc (tert-butyloxycarbonyl) group and a pyridine moiety, which enhances its lipophilicity and biological activity.

Antioxidant Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antioxidant properties. A study focusing on related piperazine compounds demonstrated their ability to mitigate oxidative stress in neuroblastoma cells (SH-SY5Y) by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. This suggests that such compounds could be beneficial in treating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. In the case of this compound:

- Boc Group : The presence of the Boc group is known to enhance the stability and solubility of the compound.

- Pyridine Substitution : The ethoxycarbonyl group attached to the pyridine ring may contribute to increased interaction with biological targets, enhancing its pharmacological profile.

Case Studies

- Neuroprotective Effects : In a study evaluating various piperazine derivatives for neuroprotective effects, compounds similar to this compound showed significant protection against H₂O₂-induced apoptosis in neuronal cells. This suggests potential applications in neurodegenerative disorders .

- Antimicrobial Efficacy : Although direct studies on this specific compound are scarce, related piperazine derivatives have been tested against resistant bacterial strains, showing MIC values comparable to established antibiotics. The potential for this compound in antimicrobial therapy warrants further investigation .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-yl)-piperazine, and what intermediates are critical?

Methodological Answer: The synthesis typically involves:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen using Boc anhydride in a base (e.g., DMAP or TEA) to prevent unwanted side reactions .

- Coupling Reaction : Reacting Boc-protected piperazine with 3-ethoxycarbonyl-2-pyridyl derivatives. For example, a palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed, depending on the pyridyl substituent .

- Key Intermediates : Common intermediates include Boc-piperazine and halogenated pyridine derivatives (e.g., 3-ethoxycarbonyl-2-chloropyridine). Purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and pyridyl/piperazine backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while ESI-MS detects fragmentation patterns of the Boc and ethoxycarbonyl groups .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from the Boc and ethoxycarbonyl moieties .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperazine derivatives can cause irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks, especially during reactions involving volatile bases (e.g., TEA) .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent Boc group degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with pyridyl substrates?

Methodological Answer:

- Coupling Agents : Use HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) to activate carboxylic acids, enhancing amide bond formation .

- Solvent Selection : Anhydrous DMF or dichloromethane minimizes side reactions. Additives like DIEA (N,N-diisopropylethylamine) improve base sensitivity .

- Temperature Control : Reactions at 0–5°C reduce decomposition, while microwave-assisted synthesis can accelerate kinetics .

Q. How do computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Model the electronic effects of the Boc and ethoxycarbonyl groups on piperazine’s nucleophilicity. Gaussian or ORCA software can predict reaction transition states .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., DMF vs. THF) to assess stability .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, guiding structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported synthetic yields for similar piperazine derivatives?

Methodological Answer:

- Meta-Analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, yields may vary due to Boc group hydrolysis in acidic conditions .

- Reproducibility Tests : Replicate protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) to identify critical factors .

- Advanced Analytics : Use LC-MS to detect trace impurities or byproducts affecting yield calculations .

Q. What strategies are effective in troubleshooting crystallization challenges for X-ray structural analysis?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) or slow evaporation to grow single crystals. Additives like dioxane may improve crystal lattice formation .

- SHELXL Refinement : Employ SHELXL for high-resolution data to resolve disorder in the Boc or pyridyl groups. Twinning corrections may be necessary for low-symmetry crystals .

- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K using liquid nitrogen .

Methodological and Data Analysis Questions

Q. How does the Boc group influence the compound’s reactivity in downstream modifications?

Methodological Answer:

- Protection/Deprotection : The Boc group is stable under basic conditions but cleaved with TFA (trifluoroacetic acid), enabling selective functionalization of the piperazine nitrogen .

- Steric Effects : The bulky tert-butyl group hinders electrophilic attacks at the adjacent nitrogen, directing reactions to the pyridyl or ethoxycarbonyl sites .

Q. What are best practices for evaluating bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Systematically modify the pyridyl (e.g., substituent position) or piperazine (e.g., Boc replacement) moieties .

- In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, H-bond donors) to bioactivity .

Q. How can researchers validate the compound’s stability under long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor Boc deprotection (TFA-mediated) or ethoxycarbonyl hydrolysis .

- Spectroscopic Monitoring : Track changes in NMR/IR peaks (e.g., tert-butyl signal loss) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.